2-(4-ethylphenyl)-N-methylacetamide
Description
2-(4-Ethylphenyl)-N-methylacetamide is a substituted acetamide featuring a 4-ethylphenyl group attached to the α-carbon of the acetamide backbone and an N-methyl group. This compound is structurally characterized by its moderate electron-donating ethyl substituent, which enhances lipophilicity compared to simpler phenylacetamides.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRBFXWKUFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-ethylphenyl)-N-methylacetamide with structurally related acetamides, focusing on substituent effects, reactivity, and biological activity.
Substituent Effects on Electronic and Physicochemical Properties
*Estimated using fragment-based methods (e.g., Wildman-Crippen).
- Electron-Donating vs. Withdrawing Groups: The ethyl group in the target compound donates electrons via induction, stabilizing adjacent positive charges and enhancing hydrophobic interactions. In contrast, nitro (NO₂) or chloro (Cl) substituents (e.g., in ) withdraw electrons, increasing reactivity in nucleophilic substitutions but reducing bioavailability due to higher polarity.
- Lipophilicity : The ethyl group increases logP compared to methyl () but remains lower than bulkier hydrophobic groups (e.g., benzyl in ).
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